L-Glutaminyl-L-isoleucyl-L-valylglycylglycyl-L-valine
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Overview
Description
L-Glutaminyl-L-isoleucyl-L-valylglycylglycyl-L-valine is a peptide compound composed of six amino acids: L-glutamine, L-isoleucine, L-valine, glycine, glycine, and L-valine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-isoleucyl-L-valylglycylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-isoleucyl-L-valylglycylglycyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
L-Glutaminyl-L-isoleucyl-L-valylglycylglycyl-L-valine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-isoleucyl-L-valylglycylglycyl-L-valine involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors on the cell surface, triggering intracellular signaling cascades that lead to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- L-Glutaminyl-L-isoleucyl-L-valylglycylglycyl-L-leucine
- L-Glutaminyl-L-isoleucyl-L-valylglycylglycyl-L-alanine
- L-Glutaminyl-L-isoleucyl-L-valylglycylglycyl-L-threonine
Uniqueness
L-Glutaminyl-L-isoleucyl-L-valylglycylglycyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications .
Properties
CAS No. |
160187-75-7 |
---|---|
Molecular Formula |
C25H45N7O8 |
Molecular Weight |
571.7 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H45N7O8/c1-7-14(6)21(32-22(36)15(26)8-9-16(27)33)24(38)31-19(12(2)3)23(37)29-10-17(34)28-11-18(35)30-20(13(4)5)25(39)40/h12-15,19-21H,7-11,26H2,1-6H3,(H2,27,33)(H,28,34)(H,29,37)(H,30,35)(H,31,38)(H,32,36)(H,39,40)/t14-,15-,19-,20-,21-/m0/s1 |
InChI Key |
RNAKUNZKQROFIM-GAMLAWPCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
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